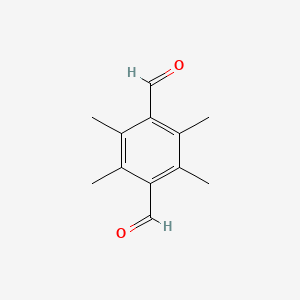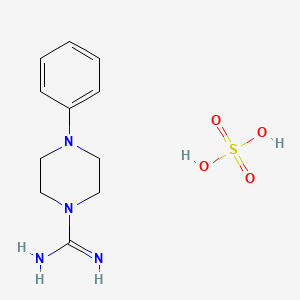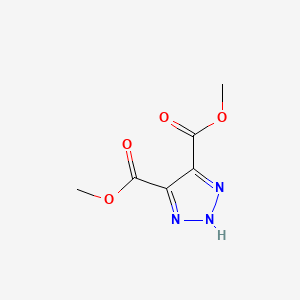
1H-1,2,3-三唑-4,5-二甲酸二甲酯
描述
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound featuring a triazole ring substituted with two ester groups at the 4 and 5 positions
科学研究应用
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research:
作用机制
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate, also known as dimethyl 2H-triazole-4,5-dicarboxylate, is a chemical compound with the molecular formula C6H7N3O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
Triazole derivatives have been synthesized and studied for their coordination behavior
生化分析
Biochemical Properties
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. The compound acts as an inhibitor of xanthine oxidase, thereby affecting the enzyme’s activity and influencing the metabolic pathways it regulates . Additionally, dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate has been shown to interact with other proteins and enzymes, potentially altering their functions and contributing to various biochemical processes.
Cellular Effects
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to affect the activity of certain signaling pathways, leading to changes in gene expression and subsequent alterations in cellular functions . These effects can have implications for cell growth, differentiation, and overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate involves its interactions with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activities. For example, its binding to xanthine oxidase results in the inhibition of the enzyme’s activity, thereby affecting the oxidative metabolism of purines . Additionally, dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate remains stable under certain conditions, but its degradation can occur over extended periods . Long-term exposure to the compound has been associated with sustained effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activities and regulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have reported threshold effects, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels . It is important to carefully determine the appropriate dosage to achieve desired effects while minimizing potential toxicity.
Metabolic Pathways
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of xanthine oxidase affects the oxidative metabolism of purines, leading to changes in the levels of metabolites involved in this pathway . Additionally, dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate may influence other metabolic pathways by interacting with key enzymes and altering their activities.
Transport and Distribution
The transport and distribution of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it may interact with binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate within cells can influence its activity and function.
Subcellular Localization
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate is an important factor in determining its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction between organic azides and dimethyl acetylenedicarboxylate (DMAD).
Industrial Production Methods: In an industrial setting, the synthesis of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further improve the efficiency and yield of the process.
化学反应分析
Types of Reactions: Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Dimethyl 1H-1,2,3-triazole-4,5-dimethanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
相似化合物的比较
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate: Another triazole derivative with different substitution patterns, leading to distinct chemical properties and reactivity.
4,5-Dicyano-1,2,3-triazole: A precursor for nitrogen-rich energetic materials, showcasing different applications in the field of energetic compounds.
Uniqueness: Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis and pharmaceutical development.
属性
IUPAC Name |
dimethyl 2H-triazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5(10)3-4(6(11)13-2)8-9-7-3/h1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGSWPHMZXFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-94-8 | |
| Record name | 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





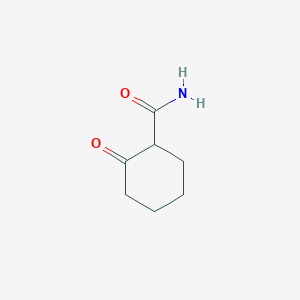
![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)
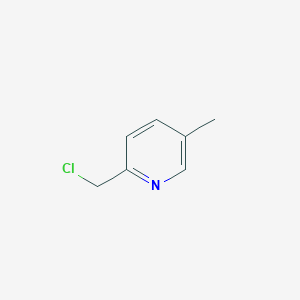
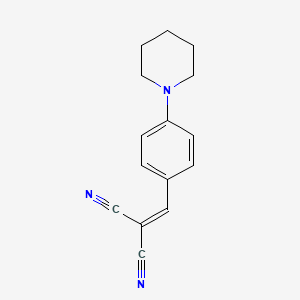
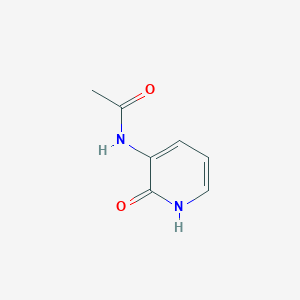
![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)

![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
